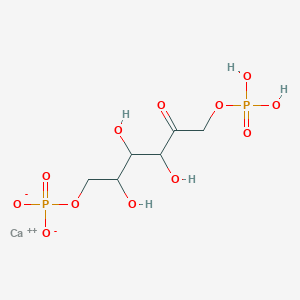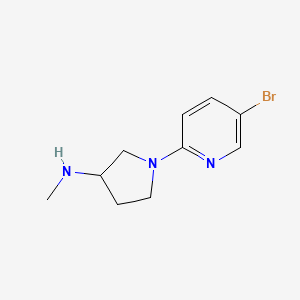
1-(5-bromo-2-pyridinyl)-N-methyl-3-pyrrolidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-bromo-2-pyridinyl)-N-methyl-3-pyrrolidinamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a brominated pyridine ring attached to a pyrrolidine moiety, making it a valuable subject for research in organic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromo-2-chloropyridine with N-methylpyrrolidine under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness.
化学反応の分析
Types of Reactions
1-(5-bromo-2-pyridinyl)-N-methyl-3-pyrrolidinamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The exact mechanism of action of 1-(5-bromo-2-pyridinyl)-N-methyl-3-pyrrolidinamine is not fully understood. it is believed to interact with specific molecular targets, potentially influencing various biochemical pathways. Further research is needed to elucidate the precise mechanisms involved.
類似化合物との比較
Similar Compounds
N-(5-Bromo-2-pyridinyl)-2-methylpropanamide: Shares the brominated pyridine ring but differs in the attached functional groups.
N-(5-bromo-2-pyridinyl)-2,2-dimethyl-3-(2-methylprop-1-enyl)-1-cyclopropanecarboxamide: Another compound with a brominated pyridine ring, used in different applications.
Uniqueness
1-(5-bromo-2-pyridinyl)-N-methyl-3-pyrrolidinamine is unique due to its specific combination of a brominated pyridine ring and a pyrrolidine moiety. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
特性
分子式 |
C10H14BrN3 |
|---|---|
分子量 |
256.14 g/mol |
IUPAC名 |
1-(5-bromopyridin-2-yl)-N-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H14BrN3/c1-12-9-4-5-14(7-9)10-3-2-8(11)6-13-10/h2-3,6,9,12H,4-5,7H2,1H3 |
InChIキー |
SQBFTKPLOQUXCR-UHFFFAOYSA-N |
正規SMILES |
CNC1CCN(C1)C2=NC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2-Benzyloxyethyl)-5,6-dihydro-1H-pyrrolo[3,4-B]pyrrol-4-one](/img/structure/B13893394.png)
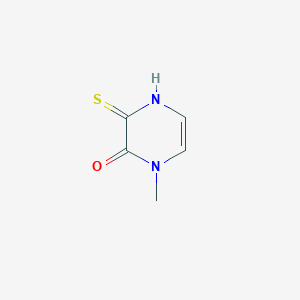
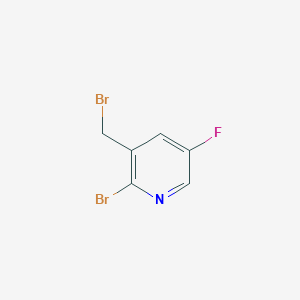
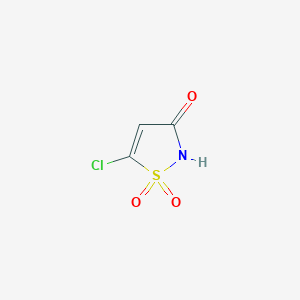
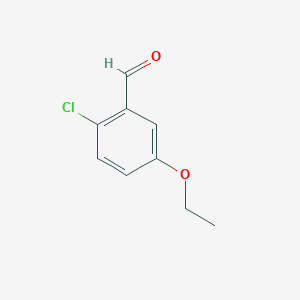
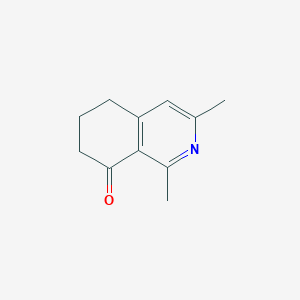
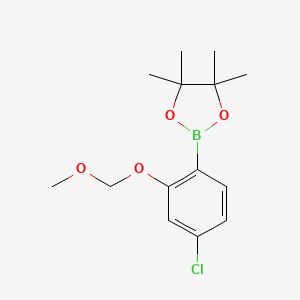
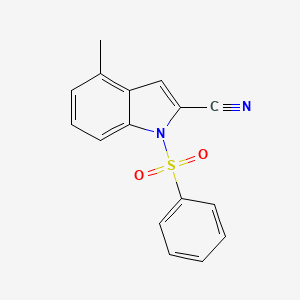
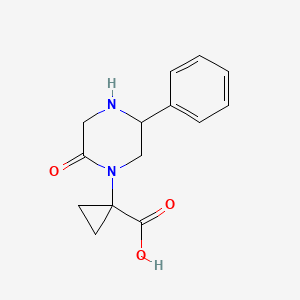
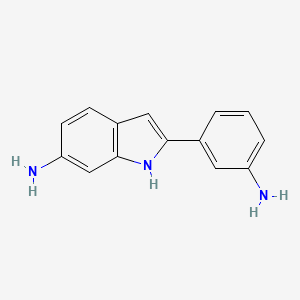
![tert-butyl 3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propanoate](/img/structure/B13893440.png)
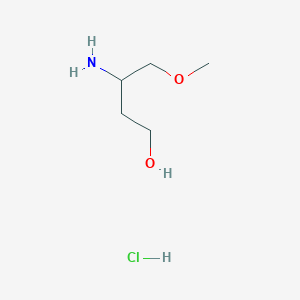
![1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid](/img/structure/B13893446.png)
